2-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
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Overview
Description
2-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, also known as Compound A, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Serotonin 1A Receptors and Alzheimer's Disease
A molecular imaging probe closely related to the structure of interest was utilized to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. The study demonstrated significant decreases in receptor densities, correlating with the severity of clinical symptoms and highlighting the potential of such compounds in neurodegenerative disease research (Kepe et al., 2006).
Cancer Therapeutics
Another study focused on the discovery of substituted benzamides as potent and selective inhibitors of the Met kinase superfamily. These compounds, sharing structural motifs with the query compound, showed promising results in tumor stasis and were advanced into clinical trials, illustrating their potential in cancer therapy (Schroeder et al., 2009).
Antimicrobial and Antitumor Agents
Research on derivatives of similar structural frameworks demonstrated their utility in synthesizing cytotoxic and anti-tumor agents. This includes the development of compounds with significant in vitro antitumor activity, further expanding the potential applications of such chemicals in medical and pharmaceutical research (Gad & Nassar, 2014).
Structural Studies
The crystal and molecular structures of related compounds were explored, contributing valuable information to the field of structural chemistry and facilitating the design of more effective therapeutic agents (Richter et al., 2023).
Anti-inflammatory Compounds
A study on benzamides and related compounds explored their potential as non-acidic anti-inflammatory agents, providing insights into novel therapeutic approaches for inflammation-related disorders (Robert et al., 1994).
Mechanism of Action
Target of Action
The primary target of the compound 2-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is the leucine-rich repeat kinase 2 (LRRK2) . LRRK2 plays a crucial role in the brain and mutations that increase its activity are associated with Parkinson’s disease .
Mode of Action
The compound this compound interacts with LRRK2 by binding to it with high affinity .
Biochemical Pathways
LRRK2 is involved in several cellular processes, including vesicle trafficking, autophagy, and cytoskeletal dynamics .
Pharmacokinetics
The compound was synthesized and labeled with fluorine-18 , suggesting that it may be used in positron emission tomography (PET) imaging . This implies that the compound has sufficient bioavailability to reach its target in the brain .
Result of Action
Given its target, it is likely that it affects cellular processes where LRRK2 is involved .
properties
IUPAC Name |
2-fluoro-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c1-13(2)28-20-12-19(23-14(3)24-20)25-15-8-10-16(11-9-15)26-21(27)17-6-4-5-7-18(17)22/h4-13H,1-3H3,(H,26,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQFUXGYOVMDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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